![molecular formula C21H34O5 B12537006 (2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid CAS No. 827614-99-3](/img/structure/B12537006.png)
(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to a trimethylhexyl chain, which is further connected to an ethoxyethoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with the trimethylhexyl group under controlled conditions. The resulting product is further subjected to ethoxylation to introduce the ethoxyethoxy groups. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, leading to changes in biological pathways. The ethoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid
- 2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]acetic acid
Uniqueness
(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of phenoxy, ethoxyethoxy, and acetic acid groups makes it versatile for various applications and reactions.
Properties
CAS No. |
827614-99-3 |
|---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H34O5/c1-15(2)16(3)17(4)18(5)19-6-8-20(9-7-19)26-13-12-24-10-11-25-14-21(22)23/h6-9,15-18H,10-14H2,1-5H3,(H,22,23) |
InChI Key |
HPYGQKIDDBRIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


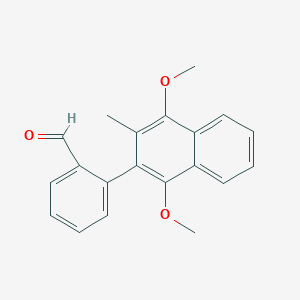
![2-Pyrimidinamine, N-cyclohexyl-4-[3-phenyl-5-(1-piperidinylmethyl)-4-isoxazolyl]-](/img/structure/B12536930.png)
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
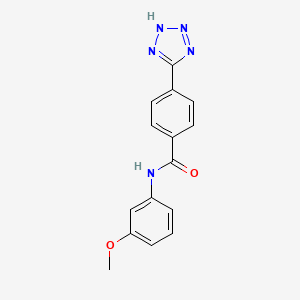
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
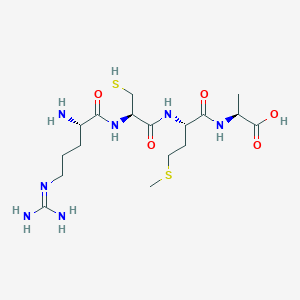
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
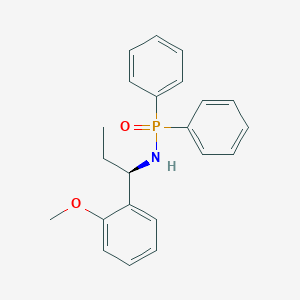
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)
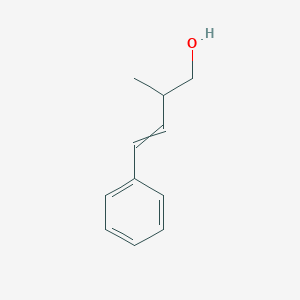

![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)

